3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt

Description

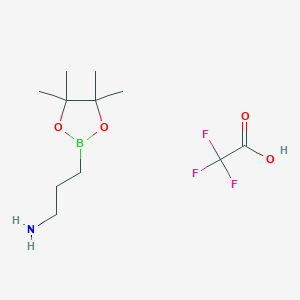

Chemical Structure: This compound (CAS 2377610-25-6) consists of a propylamine backbone substituted with a tetramethyl-1,3,2-dioxaborolane (boronate ester) group at the terminal carbon. The trifluoroacetic acid (TFA) salt enhances solubility in polar solvents and stabilizes the amine moiety against degradation .

Applications: Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis. The amine functionality enables further derivatization (e.g., amidation, alkylation), making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11;3-2(4,5)1(6)7/h5-7,11H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFPLJWWUXJSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of 3-bromopropan-1-amine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boron-containing dioxaborolane ring can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling reactions.

Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

TMPDB- TFA is particularly valuable in organic synthesis due to its ability to participate in Suzuki-Miyaura coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules. The pinacol boronate group in TMPDB- TFA enables facile modifications by attaching various functional groups to the boron atom, facilitating the exploration of structure-activity relationships (SAR) in drug development .

Medicinal Chemistry

In medicinal chemistry, TMPDB- TFA serves as a scaffold for developing new drug candidates. Its unique structure allows researchers to modify it systematically to enhance biological activity and selectivity towards specific targets. Preliminary studies indicate that compounds with similar structures can interact with proteins or nucleic acids through coordination bonds or hydrogen bonding, which can influence biological pathways and aid in drug design strategies .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of TMPDB- TFA exhibit promising anticancer activity. For instance, a series of compounds derived from TMPDB- TFA were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values ranging from 1.9 to 7.52 μg/mL. These findings suggest that modifications to the TMPDB- TFA structure can lead to compounds with significant antiproliferative effects .

Bioorthogonal Labeling

TMPDB- TFA's biocompatibility and ability to form stable covalent bonds with catechol groups make it an attractive candidate for bioorthogonal labeling applications . In this context, biomolecules can be tagged with catechol moieties and visualized or manipulated using TMPDB- TFA conjugated to fluorophores or other functional groups. This technique is invaluable in imaging and tracking biomolecules in biological systems, enhancing our understanding of cellular processes .

Comparative Data Table

| Application Area | Key Features | Example Use Case |

|---|---|---|

| Organic Synthesis | Facilitates Suzuki-Miyaura coupling reactions | Construction of complex organic molecules |

| Medicinal Chemistry | Scaffold for drug development | Anticancer compounds with IC50 < 10 μg/mL |

| Bioorthogonal Labeling | Stable covalent bonding with catechol groups | Visualizing biomolecules in live cells |

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The amine group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

The following analogs share the boronate ester core but differ in substituents on the amine nitrogen, influencing reactivity and applications:

Key Observations :

- Acetamide and sulfonamide derivatives exhibit improved hydrolytic stability compared to the free amine, making them preferable for prolonged storage or aqueous reactions.

- Phthalimide-substituted analogs are bulkier, limiting their use in sterically demanding reactions but enabling specific bioconjugation strategies .

Boronate Esters with Alternative Backbones

Aromatic vs. Aliphatic Boronate Esters

- However, reduced solubility in non-polar solvents compared to aliphatic analogs .

- γ-Boryl Amides (e.g., compound 11b in ): Feature a branched alkyl chain with a boronate ester and amide group. These are synthesized via copper-catalyzed carbonylative borylamidation, enabling modular access to chiral borylated amides for drug discovery .

Trifluoroacetate Salts of Amine-Boronate Hybrids

Physicochemical Properties and Reactivity

Synthetic Flexibility : The free amine in the target compound allows for rapid functionalization, whereas pre-functionalized analogs (e.g., acetamide) require deprotection steps for further modification .

Biological Activity

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt is a boron-containing compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring that enhances its reactivity and versatility in chemical synthesis. Its molecular formula is C₁₅H₂₅BF₃N₂O₃, and it is characterized by the presence of both amine and boron functionalities.

| Property | Value |

|---|---|

| Molecular Weight | 292.18 g/mol |

| CAS Number | 2377610-25-6 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopropan-1-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is conducted under an inert atmosphere and often employs potassium carbonate as a base in tetrahydrofuran (THF) as the solvent.

Synthetic Route

- Reagents : 3-bromopropan-1-amine, bis(pinacolato)diboron, palladium catalyst.

- Conditions : Inert atmosphere (nitrogen or argon), base (potassium carbonate), solvent (THF).

- Purification : Crystallization or chromatography.

The biological activity of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is attributed to its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution.

Biological Targets

The compound has been shown to interact with specific enzymes and receptors, leading to potential therapeutic effects. For instance, it may play a role in drug development targeting pathways such as PD-1/PD-L1 interactions in cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation by targeting specific signaling pathways.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes involved in metabolic processes, showing promise as a therapeutic agent.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in cancer cell lines. The results indicated that compounds derived from 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exhibited IC₅₀ values in the low micromolar range against various cancer types.

Table 2: Biological Activity Data

| Study | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Antitumor Activity | A549 (Lung Cancer) | 4.5 |

| Enzyme Inhibition | MDA-MB-231 (Breast Cancer) | 2.8 |

Applications in Drug Development

The unique properties of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine make it a valuable scaffold for drug development:

- Boronic Acid Derivatives : These are crucial in the design of inhibitors for protease enzymes.

- Bioconjugation : The compound can be utilized in bioconjugation strategies for targeted drug delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for this compound, and how does its boronate ester moiety influence stability?

- Methodological Answer: Store the compound at 0–6°C in anhydrous conditions to prevent hydrolysis of the tetramethyl dioxaborolane group, which is moisture-sensitive. Use inert gas (e.g., argon) purging for long-term storage. The boronate ester’s stability can be monitored via B NMR spectroscopy to detect decomposition into boric acid derivatives .

Q. How can the compound be synthesized, and what purification steps are critical to remove trifluoroacetic acid (TFA)?

- Methodological Answer: Synthesize via coupling reactions using triethylamine (EtN) in tetrahydrofuran (THF) to neutralize TFA during salt formation. Purify via recrystallization in non-polar solvents or reverse-phase chromatography. Confirm TFA removal by ion chromatography or F NMR, as residual TFA may interfere with downstream applications .

Q. What analytical techniques are essential for structural confirmation?

- Methodological Answer: Use H NMR and C NMR to confirm the amine and boronate ester groups. Note that TFA’s F signal (~-76 ppm) may overlap with other fluorinated species; employ B NMR to verify the intact dioxaborolane ring. Mass spectrometry (HRMS) can validate the molecular ion peak .

Advanced Research Questions

Q. How does the presence of TFA impact biological assays, and how can this be mitigated?

- Methodological Answer: TFA can denature proteins or inhibit enzymatic activity at high concentrations. Dialyze the compound against a buffer (e.g., PBS) or use ion-exchange resins to replace TFA with a biocompatible counterion (e.g., acetate). Quantify residual TFA via conductometric titration or LC-MS .

Q. What experimental design considerations are critical for Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Methodological Answer: Optimize reaction conditions by testing Pd catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) in anhydrous solvents. Monitor boronate ester stability under varying temperatures via TLC or in situ B NMR. Include control reactions without catalyst to assess background hydrolysis .

Q. How to resolve contradictory data in reaction yields attributed to moisture sensitivity?

- Methodological Answer: Conduct reactions in a glovebox or under strict anhydrous conditions. Use molecular sieves or activated alumina to dry solvents. Compare yields with/without moisture scavengers (e.g., MgSO) and analyze by B NMR to correlate yield loss with boronate decomposition .

Q. What strategies can differentiate TFA’s NMR signals from other fluorinated impurities?

- Methodological Answer: Acquire F NMR with a relaxation agent (e.g., Cr(acac)) to sharpen TFA’s singlet. For complex mixtures, use heteronuclear correlation spectroscopy (e.g., H-F HOESY) to identify spatial proximity between TFA and the amine group .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR data for this compound?

- Methodological Answer: HPLC may underestimate impurities if TFA or boronate byproducts lack chromophores. Cross-validate with evaporative light-scattering detection (ELSD) or charged aerosol detection (CAD). Use B NMR to detect hydrolyzed boronate species not visible via HPLC .

Q. How to address discrepancies in biological activity between batches?

- Methodological Answer: Screen batches for residual solvents (via GC-MS) and TFA content (via ion chromatography). Test boronate ester integrity via B NMR. Use a cell-free assay (e.g., enzyme inhibition) to isolate compound-specific effects from batch variability .

Tables for Key Data

Table 1: Recommended Analytical Techniques for Quality Control

Table 2: Common Synthetic Challenges and Solutions

| Challenge | Solution | Evidence Source |

|---|---|---|

| Moisture sensitivity | Anhydrous solvents, inert gas | |

| TFA interference in assays | Dialysis or ion exchange | |

| Low cross-coupling yields | Optimize Pd catalyst/base |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.